molecular formula C7H9F3N2 B1323018 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole CAS No. 52118-86-2

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Cat. No. B1323018
CAS RN: 52118-86-2
M. Wt: 178.15 g/mol
InChI Key: FPFMPASDBKDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl groups are often used in medicinal chemistry due to their unique physicochemical properties . They are frequently used as a substituent in various chemical compounds, including pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. The trifluoromethyl group can enhance the biological activity of these compounds .


Molecular Structure Analysis

The trifluoromethyl group is a small, highly electronegative group. When attached to a molecule, it can significantly influence the molecule’s physical and chemical properties .


Physical And Chemical Properties Analysis

Trifluoromethyl-substituted compounds often have unique properties due to the presence of the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity, acidity, and lipophilicity .

Scientific Research Applications

Agrochemical Industry

3-(TrifluoroMethyl)-5-isopropyl-1H-pyrazole: derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common structural motif in active ingredients for pesticides. This compound, due to its unique physicochemical properties, can contribute to the protection of crops from pests. For instance, the introduction of such derivatives has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceutical Applications

In the pharmaceutical sector, the trifluoromethyl group plays a crucial role in enhancing the biological activity of drugs. Several pharmaceutical products containing this moiety have been approved for market, and many candidates are currently undergoing clinical trials. The presence of the trifluoromethyl group in molecules like 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole can significantly affect the efficacy and stability of therapeutic compounds .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group is also employed in veterinary medicine. It is found in at least two veterinary products that have received market approval. The unique characteristics of the trifluoromethyl group contribute to the effectiveness of these veterinary drugs .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are particularly in demand for the synthesis of crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine, which is used as a chemical intermediate, is synthesized using derivatives of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole .

Anti-HIV Drugs

One of the notable pharmaceutical applications of trifluoromethyl derivatives is in the development of anti-HIV drugs. Tipranavir, a non-peptide anti-HIV drug, acts by inhibiting the HIV protease enzyme. The trifluoromethyl group within its structure is essential for its biological activity .

Disease Vector Control

Compounds with the trifluoromethyl group are used in controlling disease vectors such as mosquitoes. They are crucial in the fight against diseases like malaria, dengue fever, and the Zika virus, which are transmitted by these vectors. The efficacy of these compounds in vector control is a testament to their importance in public health .

Fluorinated Compounds Research

The research into fluorinated compounds, including those with the trifluoromethyl group, is a growing field. The impact of fluorine atoms on the biological activities and physical properties of compounds is a significant area of study, with many potential applications yet to be discovered .

Future Directions

Trifluoromethyl-substituted compounds, including pyrazoles, continue to be an active area of research in medicinal chemistry . Future research will likely focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for specific applications .

properties

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMPASDBKDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following protocol H, 3-methylbutyne was treated with n-BuLi, CF3CO2Et and BF3—OEt2 in THF. Reaction with hydrazine in benzene under similar reaction conditions yielded title compound.
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